5-(bromomethyl)-1,1-difluorospiro[2.4]heptane
Description
Properties
IUPAC Name |
6-(bromomethyl)-2,2-difluorospiro[2.4]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2/c9-4-6-1-2-7(3-6)5-8(7,10)11/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHFDGFNUKKFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CBr)CC2(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1,1-difluorospiro[2.4]heptane relies on a convergent strategy that leverages a common precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane , to construct the spirocyclic core. The process involves sequential alkylation, cyclization, and functionalization steps, as outlined below:
Stepwise Synthesis Protocol
Alkylation of Cyclobutane Precursor :
The reaction begins with the alkylation of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane using methylenecyclopropane derivatives under palladium catalysis. This step forms the spiro[2.4]heptane skeleton via a cycloalumination mechanism.Deoxofluorination for Difluoro Incorporation :
A deoxofluorination step introduces the geminal difluoro groups using morpholine-DAST (Morph-DAST) as the fluorinating agent.Bromomethyl Functionalization :
The bromomethyl group is introduced via a radical bromination reaction using N-bromosuccinimide (NBS) and azo initiators.Purification and Isolation :
Final purification is achieved through fractional distillation or column chromatography, yielding >98% purity.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation | Pd(PPh₃)₄, THF | 80°C, N₂, 12h | 64–72 |
| 2 | Deoxofluorination | Morph-DAST, CH₂Cl₂ | 0°C→RT, 6h | 65–70 |
| 3 | Bromination | NBS, AIBN, CCl₄ | Reflux, 8h | 55–60 |
| 4 | Purification | Chromatography | Ambient | >98 purity |
Industrial-Scale Production Methods
Scaling the synthesis to industrial levels necessitates modifications to enhance efficiency and cost-effectiveness. Continuous flow reactors have emerged as the preferred method due to their superior heat and mass transfer capabilities.
Key Industrial Parameters
- Reactor Type : Tubular continuous flow reactor (stainless steel).
- Throughput : 0.5–1.0 kg/hour.
- Catalyst Loading : Reduced Pd(PPh₃)₄ usage by 40% via ligand optimization.
- Solvent Recovery : >90% solvent recycling via distillation.
Table 2: Industrial vs. Laboratory-Scale Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10–100 g | 0.5–1.0 kg/hour |
| Reaction Time | 12–24 hours | 2–4 hours |
| Catalyst Efficiency | 5 mol% | 3 mol% |
| Purity | 98% | 99.5% |
Key Intermediates and Their Characterization
The synthesis hinges on two critical intermediates:
Intermediate A: 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane
Intermediate B: Spiro[2.4]heptane-1,1-difluoro-5-methanol
- Role : Precursor to the bromomethyl derivative.
- Synthesis : Oxidation of the spirocyclic intermediate using Jones reagent.
- Characterization :
- IR : 3450 cm⁻¹ (O-H stretch), 1120 cm⁻¹ (C-F stretch).
Comparative Analysis with Alternative Synthetic Approaches
Method A: Ring-Closing Metathesis (RCM)
Method B: Photochemical Cyclization
- Advantages : Mild conditions, no metal catalysts.
- Drawbacks : Limited scalability and side-product formation.
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Convergent | 60–70 | High | Moderate |
| RCM | 40–50 | Low | Low |
| Photochemical | 30–40 | Moderate | High |
Challenges and Optimization Strategies
Challenge 1: Regioselectivity in Bromination
Challenge 2: Thermal Degradation
Challenge 3: Catalyst Deactivation
- Issue : Pd leaching in continuous flow systems.
- Solution : Immobilized Pd catalysts on silica support.
Chemical Reactions Analysis
5-(bromomethyl)-1,1-difluorospiro[2.4]heptane undergoes various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to yield hydrocarbons.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate.
Major Products: The major products formed from these reactions include spirocyclic alcohols, ketones, and various substituted derivatives.
Scientific Research Applications
5-(bromomethyl)-1,1-difluorospiro[2.4]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1,1-difluorospiro[2.4]heptane involves its interaction with various molecular targets:
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-(Bromomethyl)-1,1-difluorospiro[2.4]heptane
- CAS No.: 2248384-63-4
- Molecular Formula : C₈H₁₁BrF₂
- Molecular Weight : 225.07 g/mol
- Structure : Features a spiro[2.4]heptane core (a cyclopropane fused to a cyclopentane) with a bromomethyl substituent at position 5 and two fluorine atoms at position 1,1 .
Applications :
Primarily used as a specialized building block in pharmaceutical and agrochemical synthesis. The bromomethyl group enables nucleophilic substitution reactions, while the difluoro motif enhances metabolic stability and lipophilicity .
Comparison with Structural Analogs
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane
- CAS No.: 2060030-78-4
- Molecular Formula : C₉H₁₅BrO
- Key Differences :
- Substituents : Replaces the 1,1-difluoro groups with 1,1-dimethyl and introduces an oxygen atom (5-oxa).
- Impact :
- The oxygen atom enhances polarity, improving aqueous solubility compared to the all-carbon spiro framework .
- Synthetic Utility : Likely used in ether-forming reactions or as a polar intermediate in heterocycle synthesis.
6,6-Difluorospiro[3.3]heptane Derivatives
- Example : 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (CAS: 1363381-11-6)
- Key Differences :
- Ring System : Spiro[3.3]heptane (two cyclopropane rings) vs. spiro[2.4]heptane.
- Substituents : Carboxylic acid group at position 2 and difluoro at 6,4.
- Impact :
- The carboxylic acid enables conjugation or salt formation for drug delivery .
- Applications : Used in conformationally restricted isosteres for drug design.
Azaspiro Compounds (e.g., 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride)
- CAS No.: 351369-07-8
- Molecular Formula : C₆H₁₀FClN
- Key Differences :
- Heteroatom Inclusion : Nitrogen replaces a carbon in the spiro framework (5-aza).
- Substituents : Fluoro at position 7 and hydrochloride salt.
- Impact :
- The amine group facilitates hydrogen bonding and ionic interactions, critical for target binding in drug candidates.
- The hydrochloride salt improves crystallinity and stability .
- Applications : Intermediate for kinase inhibitors or neurotransmitter analogs.
6-(Bromomethyl)-1,1-difluorospiro[2.5]octane
- CAS No.: 2247105-60-6
- Molecular Formula : C₉H₁₃BrF₂
- Key Differences :
- Ring System : Spiro[2.5]octane (cyclopropane fused to cyclohexane) vs. spiro[2.4]heptane.
- Impact :
- The bromomethyl group retains utility for functionalization, while the extended structure may improve pharmacokinetic properties .
Structural and Functional Analysis Table
Commercial and Practical Considerations
- Pricing: this compound is priced at $608/50 mg (95% purity), with bulk discounts available .
- Scalability : Multigram synthesis (>0.5 kg) is feasible for spiro compounds via optimized cyclization and halogenation protocols .
Biological Activity
5-(Bromomethyl)-1,1-difluorospiro[2.4]heptane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that demonstrate its pharmacological potential.
Chemical Structure and Synthesis
This compound is characterized by a spirocyclic structure that incorporates bromine and difluoromethyl groups. The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the bromomethyl and difluoromethyl functionalities. Recent methodologies have focused on convergent synthesis strategies that enhance yield and purity.
Synthesis Overview
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | 64 |
| 2 | Deoxofluorination | Morph-DAST | 65 |
| 3 | Reduction | LiAlH4 | 94 |
This table summarizes key steps in the synthesis of this compound, illustrating the efficiency of modern synthetic techniques.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
- Anticancer Potential : Some studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It could also interact with cellular receptors, altering signaling pathways that lead to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Researchers evaluated the efficacy of this compound against various bacterial strains.
- Results showed significant inhibition at concentrations as low as 10 µg/mL.
-
Anti-inflammatory Activity Assessment :
- In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages by approximately 40% compared to control groups.
-
Cytotoxicity Against Cancer Cells :
- A study using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM depending on the cell type.
Q & A
Q. What are the best practices for analyzing halogen-dependent reactivity in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
